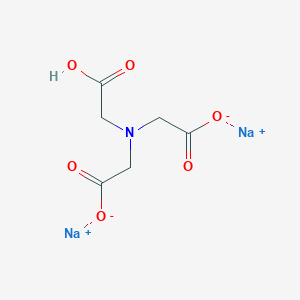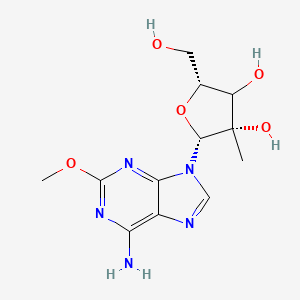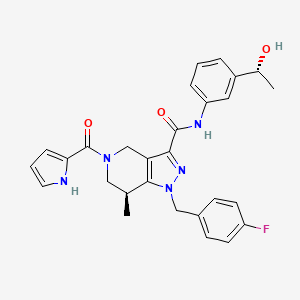
Trifluridine-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluridine-13C,15N2, also known as Trifluorothymidine-13C,15N2, is a labeled form of Trifluridine. It is a fluorinated pyrimidine nucleoside that acts as an irreversible thymidylate synthase inhibitor, thereby suppressing DNA synthesis. This compound is primarily used as an antiviral agent for herpes simplex virus infections and has shown activity against orthopoxvirus .
Preparation Methods
The preparation of Trifluridine-13C,15N2 involves the incorporation of stable heavy isotopes of carbon (13C) and nitrogen (15N) into the Trifluridine molecule. The synthetic route typically involves halogenating hydroxyl fully-protected ribose, followed by condensation with 5-trifluoromethyl uracil . Industrial production methods are not extensively documented, but the process generally follows similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Trifluridine-13C,15N2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles and electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Trifluridine-13C,15N2 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties against herpes simplex virus and orthopoxvirus.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents.
Mechanism of Action
Trifluridine-13C,15N2 exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By incorporating into viral DNA during replication, it leads to the formation of defective proteins and an increased mutation rate, ultimately inhibiting viral replication . In cancer therapy, it gets incorporated into the DNA of cancer cells, causing DNA dysfunction and cell death .
Comparison with Similar Compounds
Trifluridine-13C,15N2 is unique due to its labeled isotopes, which make it valuable for tracing and studying metabolic pathways. Similar compounds include:
Trifluridine: The unlabeled form, used for similar antiviral and anticancer applications.
Idoxuridine: Another thymidine analog used as an antiviral agent.
Fluorouracil: A pyrimidine analog used in cancer treatment.
These compounds share similar mechanisms of action but differ in their specific applications and effectiveness.
Properties
Molecular Formula |
C10H11F3N2O5 |
|---|---|
Molecular Weight |
299.18 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1/i9+1,14+1,15+1 |
InChI Key |
VSQQQLOSPVPRAZ-BLRNRSDCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=C(C(=O)[15NH][13C]2=O)C(F)(F)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)

![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)




![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)


